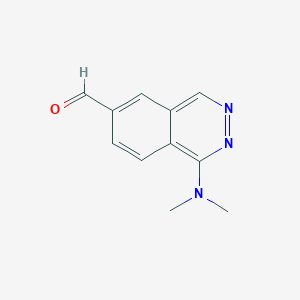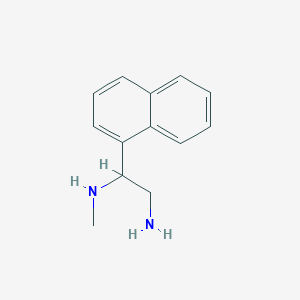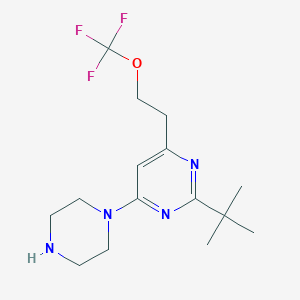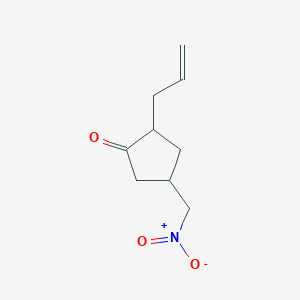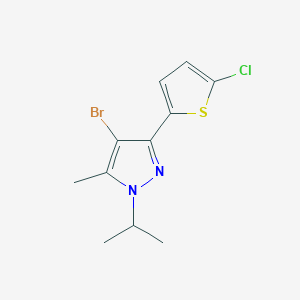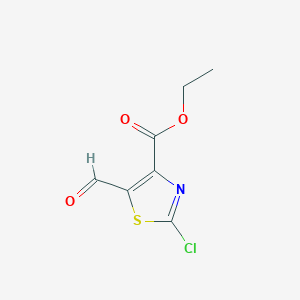
2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of functional groups such as the formyl and carboxylate groups makes it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester can be synthesized through several methods. One common approach involves the reaction of 2-chloro-1,3-thiazole-4-carboxylic acid with ethyl formate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Ethyl 2-carboxy-5-formyl-1,3-thiazole-4-carboxylate.
Reduction: Ethyl 2-hydroxymethyl-5-formyl-1,3-thiazole-4-carboxylate.
Substitution: Ethyl 2-amino-5-formyl-1,3-thiazole-4-carboxylate or Ethyl 2-thiol-5-formyl-1,3-thiazole-4-carboxylate.
科学的研究の応用
2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The formyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activity.
類似化合物との比較
2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester can be compared with other thiazole derivatives such as:
Ethyl 2-amino-5-formyl-1,3-thiazole-4-carboxylate: Similar structure but with an amino group instead of a chlorine atom.
Ethyl 2-thiol-5-formyl-1,3-thiazole-4-carboxylate: Contains a thiol group instead of a chlorine atom.
Ethyl 2-bromo-5-formyl-1,3-thiazole-4-carboxylate: Similar structure but with a bromine atom instead of a chlorine atom.
The uniqueness of this compound lies in its specific reactivity and the potential to form a wide range of derivatives through substitution reactions.
特性
分子式 |
C7H6ClNO3S |
|---|---|
分子量 |
219.65 g/mol |
IUPAC名 |
ethyl 2-chloro-5-formyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H6ClNO3S/c1-2-12-6(11)5-4(3-10)13-7(8)9-5/h3H,2H2,1H3 |
InChIキー |
CLLQBJRYPSFJCD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC(=N1)Cl)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
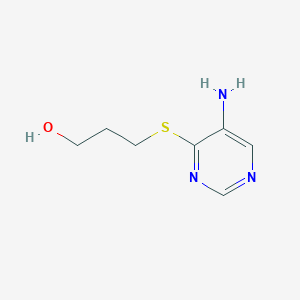
![2-(2-Cyanoethylidene)-bicyclo[2.2.1]hept-5-ene](/img/structure/B8432120.png)
![N-(5-Amino-1-benzothiazol-2-yl-1H-[1,2,4]triazol-3-yl)-benzamide](/img/structure/B8432125.png)
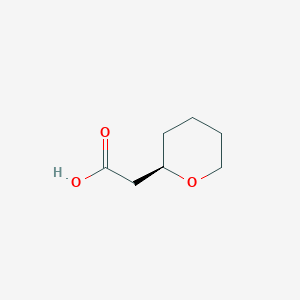
![3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionaldehyde](/img/structure/B8432140.png)
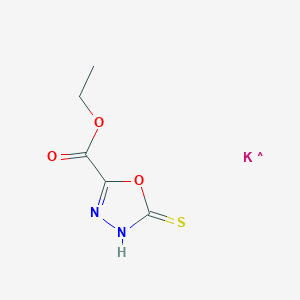
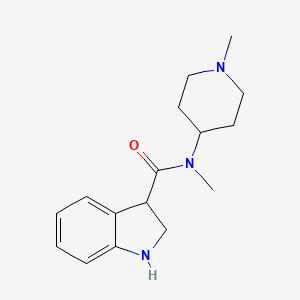
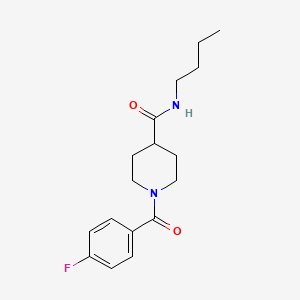
![4-[3-[Methyl(propan-2-yl)amino]propoxy]benzoic acid](/img/structure/B8432172.png)
